molecular formula C9H16N4 B2733984 (R)-(1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-2-yl)methanamine CAS No. 2171291-12-4

(R)-(1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-2-yl)methanamine

Cat. No.: B2733984
CAS No.: 2171291-12-4
M. Wt: 180.255
InChI Key: DVCAKLPXRNTXHI-MRVPVSSYSA-N
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Description

®-(1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-2-yl)methanamine is a chiral amine compound that features a pyrrolidine ring substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-2-yl)methanamine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-diketone.

    Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these processes are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

®-(1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or pyrazole nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Corresponding N-oxides or hydroxylated derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

Chemistry

In chemistry, ®-(1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature makes it valuable for studying stereospecific biological processes.

Medicine

In medicinal chemistry, ®-(1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-2-yl)methanamine is investigated for its potential as a pharmaceutical agent. It may serve as a lead compound for the development of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of ®-(1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets through binding interactions. The pathways involved can include signal transduction cascades, leading to physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-(1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-2-yl)methanamine: The enantiomer of the compound, with similar but stereospecific properties.

    1-(1H-Pyrazol-4-yl)pyrrolidine: A structurally related compound lacking the methyl group.

    1-Methyl-1H-pyrazole: A simpler analog with only the pyrazole ring.

Uniqueness

®-(1-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-2-yl)methanamine is unique due to its chiral center and the combination of the pyrazole and pyrrolidine rings. This structural complexity provides distinct reactivity and biological activity compared to simpler analogs.

Properties

IUPAC Name

[(2R)-1-(1-methylpyrazol-4-yl)pyrrolidin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-12-7-9(6-11-12)13-4-2-3-8(13)5-10/h6-8H,2-5,10H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCAKLPXRNTXHI-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2CCCC2CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)N2CCC[C@@H]2CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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